phosphanium bromide CAS No. 36240-90-1](/img/structure/B14681996.png)
[Bis(4-methylphenyl)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methylphenyl)methylphosphanium bromide is an organic compound with the chemical formula C19H18BrP. It is a solid, white crystalline substance that is soluble in water and various organic solvents. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a methylating agent such as methyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of Bis(4-methylphenyl)methylphosphanium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .
化学反应分析
Types of Reactions
Bis(4-methylphenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学研究应用
Bis(4-methylphenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to form alkenes.
Biology: The compound is used to deliver molecules to specific cell components due to its lipophilic nature.
Industry: It is used in the synthesis of liquid crystal materials and other advanced materials.
作用机制
The mechanism of action of Bis(4-methylphenyl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds through the reaction of the ylide with aldehydes or ketones .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the bis(4-methylphenyl)methyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the bis(4-methylphenyl)methyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of the bis(4-methylphenyl)methyl group.
Uniqueness
The uniqueness of Bis(4-methylphenyl)methylphosphanium bromide lies in its specific structure, which imparts distinct reactivity and solubility properties. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction, providing high yields of alkenes with specific stereochemistry .
属性
CAS 编号 |
36240-90-1 |
|---|---|
分子式 |
C33H30BrP |
分子量 |
537.5 g/mol |
IUPAC 名称 |
bis(4-methylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H30P.BrH/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32;/h3-25,33H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FAWSVAUHDKTQFI-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


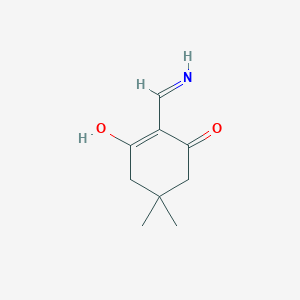
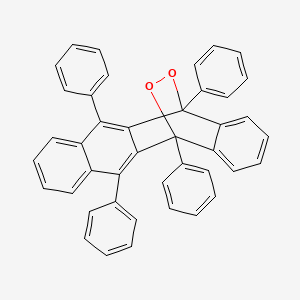
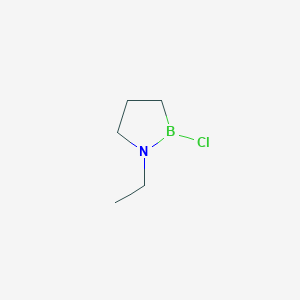
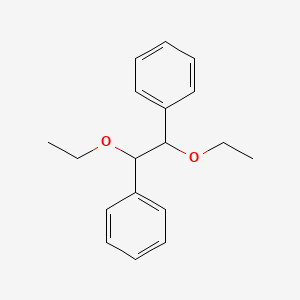
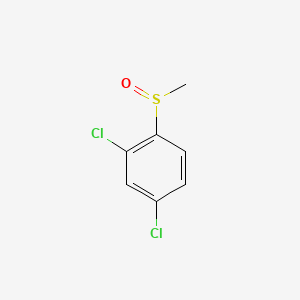
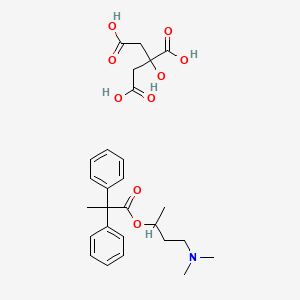

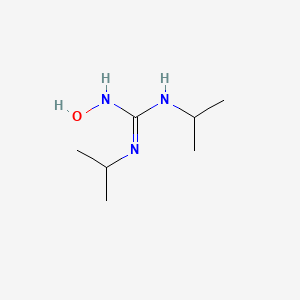
![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
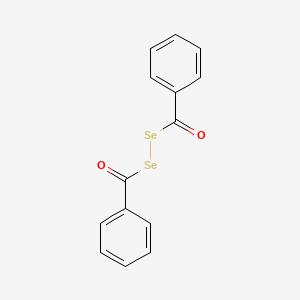
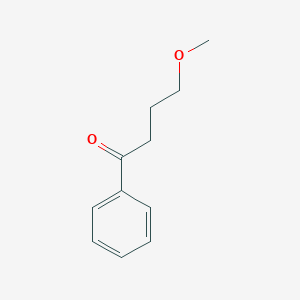
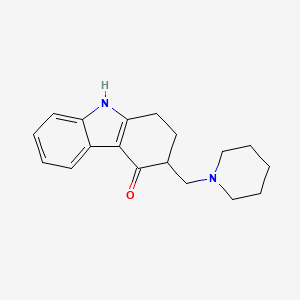
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
